2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl-
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Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl- is a heterocyclic compound that belongs to the family of 2-pyrrolidinone derivatives. These compounds are known for their significant structural roles in various bioactive natural products and synthetic drugs . The presence of the 5-hydroxy group and the 3,4-diphenyl substitution makes this compound particularly interesting for medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be achieved via base-assisted cyclization of 3-cyanoketones . This method involves the reaction of five-membered lactone precursors with ammonia or amines, reductive cyclization of nitroolefins with 1,3-diketones, or various aldol-type cyclocondensations . The reaction conditions typically include the use of bases such as sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents like ethanol or methanol .
Industrial Production Methods
The use of readily available and inexpensive synthetic precursors makes these methods attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A simpler derivative without the 5-hydroxy and 3,4-diphenyl substitutions.
3-Pyrrolin-2-one: Another derivative with different substitution patterns.
Uniqueness
The presence of the 5-hydroxy group and the 3,4-diphenyl substitution makes 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-diphenyl- unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62142-81-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-hydroxy-3,4-diphenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C16H13NO2/c18-15-13(11-7-3-1-4-8-11)14(16(19)17-15)12-9-5-2-6-10-12/h1-10,15,18H,(H,17,19) |
InChI Key |
RBQSURFOAAOAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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